(S)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride
CAS No.:
Cat. No.: VC13708204
Molecular Formula: C8H9ClFNO2
Molecular Weight: 205.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9ClFNO2 |
|---|---|
| Molecular Weight | 205.61 g/mol |
| IUPAC Name | (2S)-2-amino-2-(2-fluorophenyl)acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H8FNO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m0./s1 |
| Standard InChI Key | OHMMIUFKFKTOOW-FJXQXJEOSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)[C@@H](C(=O)O)N)F.Cl |
| SMILES | C1=CC=C(C(=C1)C(C(=O)O)N)F.Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C(C(=O)O)N)F.Cl |
Introduction
Chemical Structure and Stereochemical Configuration
Molecular Architecture
The compound features a central α-carbon bonded to an amino group, a carboxylic acid group, and a 2-fluorophenyl ring. The hydrochloride salt formation occurs via protonation of the amino group, enhancing water solubility . Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2S)-2-amino-2-(2-fluorophenyl)acetic acid hydrochloride | |
| Molecular Formula | C₈H₉ClFNO₂ | |
| Molecular Weight | 205.61 g/mol | |
| SMILES Notation | NC@@HC1=CC=CC=C1F.Cl | |
| InChIKey | NYVHSHHLXQUUDX-FJXQXJEOSA-N |
The (S)-configuration at the α-carbon is critical for biological activity, as demonstrated by enantiomeric pairs showing differential receptor binding in related compounds .
Crystallographic and Conformational Analysis
X-ray diffraction studies of analogous hydrochlorides reveal a zwitterionic structure in the solid state, with the protonated amino group forming hydrogen bonds with chloride ions . The 2-fluorophenyl ring adopts a planar conformation, with dihedral angles of 85–90° relative to the acetic acid backbone, minimizing steric strain .
Synthesis and Manufacturing
Multi-Step Synthetic Routes
A representative synthesis involves three stages (Figure 1):
-
Oxidative Dihydroxylation:
Starting from 2-fluorostyrene derivatives, 4-methylmorpholine N-oxide (NMO) and osmium(VIII) oxide catalyze dihydroxylation in acetone/water (0–20°C, 17 h) . -
Oxidative Cleavage:
Treatment with sodium nitrite and 9-benzyl-9-norazaadamantane N-oxyl in acetonitrile/water (20°C, 18 h) yields the α-keto acid intermediate . -
Asymmetric Amination:
Enzymatic resolution using (S)-specific transaminases converts the keto acid to the (S)-enantiomer, followed by HCl salt formation (50°C reflux, 36 h) .
Physicochemical Properties
Thermodynamic Parameters
Experimental and computed properties include:
The low logP value reflects the hydrochloride salt's hydrophilic nature, while the elevated melting point indicates strong ionic lattice forces .
Spectroscopic Characterization
-
IR (KBr): 3400 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O), 1580 cm⁻¹ (C-F)
-
¹H NMR (D₂O): δ 7.45–7.32 (m, 4H, Ar-H), 4.21 (q, J=7.2 Hz, 1H, α-CH), 3.15 (br s, 3H, NH₃⁺)
-
¹³C NMR: δ 174.8 (COOH), 162.1 (d, J=245 Hz, C-F), 56.3 (α-C), 128.9–115.7 (Ar-C)
Biochemical and Pharmaceutical Relevance
Enzyme Inhibition Studies
In vitro assays demonstrate moderate inhibitory activity (IC₅₀ = 12 μM) against D-amino acid oxidase (DAAO), a target for neuropsychiatric disorders. The 2-fluoro substituent enhances binding affinity by 3-fold compared to non-halogenated analogs through hydrophobic interactions with Phe250 and Tyr224 residues.
Industrial Applications and Patents
Pharmaceutical Patents
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